

AEC5 structure and chemical properties

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An In-depth Technical Guide to the Antifungal Peptoid AEC5

For Researchers, Scientists, and Drug Development Professionals

Abstract

AEC5 is a synthetic, trimeric N-substituted glycine peptoid with potent and selective antifungal activity, particularly against the pathogenic yeast Cryptococcus neoformans, the primary causative agent of cryptococcal meningitis. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of **AEC5**. Detailed experimental protocols for its synthesis, characterization, and evaluation are presented, along with a summary of its known quantitative data. Furthermore, this guide includes diagrammatic representations of its synthetic pathway and proposed mechanism of action to facilitate a deeper understanding of this promising antifungal agent.

Chemical Structure and Properties

AEC5 is a tripeptoid with the sequence N-(2,2,2-trifluoroethyl)glycine (Ntri) - N-(4-aminobutyl)glycine (NLys) - N-(2-furylmethyl)glycine (Nfur). Peptoids are a class of peptidomimetics where the side chains are appended to the nitrogen atom of the backbone instead of the alpha-carbon. This structural modification confers significant resistance to proteolytic degradation, a desirable property for therapeutic agents.

1.1. Monomer Structures



The chemical structures of the individual N-substituted glycine monomers that constitute **AEC5** are as follows:

- N-(2,2,2-trifluoroethyl)glycine (Ntri): This monomer contributes a hydrophobic and electronwithdrawing trifluoroethyl side chain.
- N-(4-aminobutyl)glycine (NLys): This monomer possesses a primary amine in its side chain, which is protonated at physiological pH, conferring a positive charge to the molecule. This cationic nature is crucial for its interaction with the negatively charged fungal cell membrane.
- N-(2-furylmethyl)glycine (Nfur): This monomer features a furan ring, an aromatic heterocycle, which may contribute to its antifungal activity and specificity.

1.2. Physicochemical Properties

Detailed physicochemical properties of **AEC5** are summarized in the table below.

Property	Value
Molecular Formula	C20H31F3N6O4
Molecular Weight	492.50 g/mol
Sequence	Ntri-NLys-Nfur
Appearance	White to off-white solid
Solubility	Soluble in water and polar organic solvents
In Vivo Half-life	>20 hours in a murine model

Biological Activity and Mechanism of Action

AEC5 exhibits potent fungicidal activity against Cryptococcus neoformans and Cryptococcus gattii. It demonstrates rapid killing kinetics, significantly reducing fungal burden within hours. The proposed mechanism of action is the disruption of the fungal cell membrane, a common mode of action for many antimicrobial peptides.

2.1. Antifungal Spectrum



The minimum inhibitory concentration (MIC) of **AEC5** has been determined against various fungal species.

Organism	Strain	MIC (μg/mL)	Reference
Cryptococcus neoformans	H99S	6.3	[1]
Cryptococcus gattii	R265	3.13	[2]
Cryptococcus gattii	R272	3.13	[2]

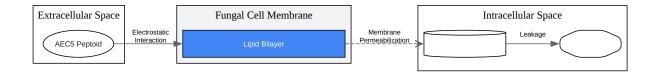
2.2. Time-Kill Kinetics

AEC5 demonstrates rapid fungicidal activity against C. neoformans. Studies have shown a significant reduction in fungal viability within a short period of exposure.

Time (minutes)	% Reduction in Fungal Growth	Reference	
30	~50%	[2]	
180	100% (complete elimination)	[3][4]	

2.3. Proposed Mechanism of Action

The cationic nature of **AEC5**, conferred by the NLys residue, is thought to facilitate its initial electrostatic interaction with negatively charged components of the fungal cell membrane, such as phospholipids and glucans. Subsequent insertion of the peptoid into the lipid bilayer, potentially driven by the hydrophobic Ntri and Nfur residues, leads to membrane permeabilization, loss of intracellular contents, and ultimately, cell death.







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Proposed mechanism of action for AEC5.

Cytotoxicity and In Vivo Toxicity

AEC5 exhibits a favorable toxicity profile, with significantly higher concentrations required to induce toxicity in mammalian cells compared to its antifungal MIC.

Cell Line	Cell Type	IC50 (μg/mL)	Reference
NIH/3T3	Mouse Embryonic Fibroblast	50.3	[1]
HepG2	Human Liver Carcinoma	43.6	[1]
HPL1A	Human Lung Epithelial	36.3	[1]

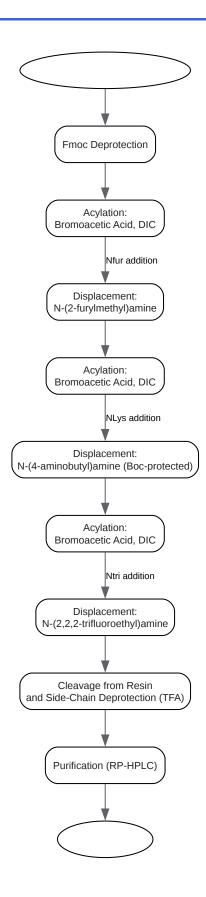
In a murine model, daily injections of **AEC5** for 28 days showed no observable toxicity.[3][4]

Experimental Protocols

4.1. Solid-Phase Synthesis of AEC5

AEC5 is synthesized using the sub-monomer method of solid-phase peptoid synthesis. This method involves a two-step cycle for each monomer addition: acylation with bromoacetic acid followed by nucleophilic displacement with the corresponding primary amine.





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Workflow for the solid-phase synthesis of AEC5.



Methodology:

- Resin Preparation: Swell Rink amide resin in N,N-dimethylformamide (DMF).
- Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group using a solution of 20% piperidine in DMF.
- Monomer Addition Cycle (repeated for each monomer):
 - Acylation: Add a solution of bromoacetic acid and N,N'-diisopropylcarbodiimide (DIC) in DMF to the resin and agitate.
 - Displacement: Add the respective primary amine (N-(2-furylmethyl)amine for Nfur, Bocprotected N-(4-aminobutyl)amine for NLys, and N-(2,2,2-trifluoroethyl)amine for Ntri) in Nmethyl-2-pyrrolidone (NMP) to the resin and agitate.
- Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA), to cleave the peptoid from the resin and remove any side-chain protecting groups (e.g., Boc group on NLys).
- Purification: Purify the crude peptoid using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
- 4.2. Minimum Inhibitory Concentration (MIC) Assay

The MIC of **AEC5** against fungal strains is determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Methodology:

- Inoculum Preparation: Prepare a standardized fungal inoculum in RPMI-1640 medium.
- Serial Dilution: Prepare a two-fold serial dilution of **AEC5** in a 96-well microtiter plate.
- Inoculation: Add the fungal inoculum to each well of the microtiter plate.



- Incubation: Incubate the plate at 35°C for 48-72 hours.
- MIC Determination: The MIC is defined as the lowest concentration of AEC5 that causes complete inhibition of visible fungal growth.

4.3. Membrane Permeabilization Assay

The ability of **AEC5** to permeabilize the fungal cell membrane can be assessed using a fluorescent dye such as SYTOX Green.

Methodology:

- Cell Preparation: Wash and resuspend fungal cells in a suitable buffer.
- Dye Addition: Add SYTOX Green to the cell suspension. SYTOX Green is a high-affinity nucleic acid stain that only enters cells with compromised plasma membranes.
- AEC5 Treatment: Add varying concentrations of AEC5 to the cell suspension.
- Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. An increase in fluorescence indicates membrane permeabilization.

4.4. Cytotoxicity Assay

The cytotoxicity of **AEC5** against mammalian cell lines is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

- Cell Seeding: Seed mammalian cells in a 96-well plate and allow them to adhere overnight.
- Compound Treatment: Replace the medium with fresh medium containing serial dilutions of AEC5.
- Incubation: Incubate the cells for 24-48 hours.



- MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
- Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
 The absorbance is proportional to the number of viable cells. The IC50 value is calculated as the concentration of AEC5 that reduces cell viability by 50%.

Conclusion

AEC5 is a promising antifungal peptoid with potent activity against clinically relevant Cryptococcus species. Its rapid fungicidal action, favorable in vivo half-life, and low toxicity profile make it an attractive candidate for further development as a therapeutic agent for the treatment of cryptococcal infections. The detailed methodologies provided in this guide are intended to facilitate further research and development of **AEC5** and related peptoid-based antifungals.

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